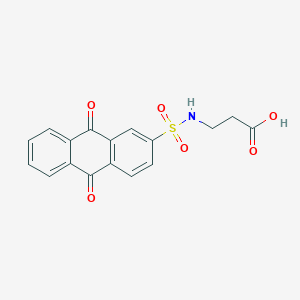

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid

Description

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is an anthraquinone derivative featuring a sulfonamido linker and a terminal propanoic acid group. This compound is structurally related to anthraquinone-based sulfonic acids (e.g., 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, CAS 84-48-0) but differs in the substitution pattern, where the sulfonic acid is replaced by a sulfonamido group conjugated to a propanoic acid chain .

Properties

IUPAC Name |

3-[(9,10-dioxoanthracen-2-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c19-15(20)7-8-18-25(23,24)10-5-6-13-14(9-10)17(22)12-4-2-1-3-11(12)16(13)21/h1-6,9,18H,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPANDJOOXXJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a derivative of anthraquinone, which is often used in biological staining

Mode of Action

Anthraquinone derivatives are known to interact with biological tissues, often resulting in color changes that make them useful for staining. The sulfonamido group in the compound could potentially enhance its solubility and reactivity, but the specifics of these interactions require further investigation.

Biochemical Pathways

Anthraquinone derivatives are known to be involved in redox reactions, suggesting that this compound may also participate in similar biochemical pathways

Result of Action

As a derivative of anthraquinone, it may share some of the biological activities associated with anthraquinones, such as redox activity. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and reactivity of the compound. For instance, the compound 2,6‐DPPEAQ, a related anthraquinone derivative, has been reported to have high solubility at pH 9 and above, and shows high stability at both pH 9 and 12

Biological Activity

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an anthracene core with a sulfonamide and propanoic acid functional group, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

The biological activity of 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is primarily attributed to its interactions with various enzymes and receptors:

- Carbonic Anhydrase Inhibition : Recent studies have demonstrated that anthraquinone-based sulfonamides exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. The inhibition constants for these compounds are often in the nanomolar range, indicating potent activity .

- Anticancer Activity : The compound has shown promise as an anticancer agent through its ability to inhibit tumor-associated CA IX, which is overexpressed in various cancers. In vitro studies have reported IC50 values as low as 30 nM for certain derivatives .

- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating competitive inhibition. This mechanism is crucial for the development of therapeutic agents targeting metabolic pathways in cancer cells .

Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms

| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) |

|---|---|---|

| 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid | 41.58 | 30.06 |

| AAZ (Positive Control) | 49.31 | Not applicable |

Note : The above data indicates that the compound exhibits superior inhibitory activity compared to the positive control AAZ.

Antiproliferative Studies

In vitro antiproliferative assays using MDA-MB-231 breast cancer cells revealed that compounds derived from the sulfonamide exhibited significant growth inhibition. The median growth-inhibitory concentrations were measured alongside controls:

| Compound | IC50 (µM) |

|---|---|

| 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid | 0.5 |

| Staurosporine (Positive Control) | 0.1 |

These findings suggest that the compound not only inhibits CA but also affects cancer cell viability directly.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the sulfonamide moiety significantly affect the biological activity of derivatives:

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and physicochemical properties of 3-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid and related compounds:

Key Differences in Physicochemical and Functional Properties

Solubility and Acidity: The target compound’s propanoic acid group improves aqueous solubility compared to the purely aromatic 9,10-dioxoanthracene-2-carboxylic acid (CAS 117-78-2) . However, it is less acidic than the sulfonic acid analog (CAS 84-48-0), which has a pKa near 1.2 due to the strong electron-withdrawing sulfonic acid group . Compound 3 (Biopolymers and Cell) exhibits moderate solubility in polar organic solvents (e.g., DMSO) due to its thiazolidinone ring, whereas the target compound’s propanoic acid enhances water compatibility .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling anthraquinone-2-sulfonyl chloride with 3-aminopropanoic acid, analogous to methods used for sulfonamide derivatives in (reflux in ethanol/DMF) . Compound 3 was synthesized via a three-step route with a 78% yield, highlighting the efficiency of thiazolidinone ring formation .

Biological Relevance: Sulfonamide derivatives like 10a–d (IJMS 2014) show COX-2 inhibition, suggesting the target compound may also interact with enzyme active sites via its sulfonamido group .

Structural Flexibility vs. Rigidity: The anthraquinone core imposes rigidity, which may limit conformational adaptability compared to more flexible analogs like compound 3 (thiazolidinone ring) . Substituent positioning (e.g., C2 vs. C1/C4 in nitro derivatives) significantly affects electronic properties and intermolecular interactions .

Analytical Characterization

- HPLC Analysis : The sulfonic acid analog (CAS 84-48-0) is separable using a Newcrom R1 HPLC column under reverse-phase conditions, suggesting similar methods could resolve the target compound .

- Spectroscopic Data : Compound 3’s ¹H NMR (δ 2.48–9.31 ppm) and LC-MS (m/z 440 [M+H]⁺) provide benchmarks for validating the target compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.